2-(3-Chlorophenyl)-2-hydroxybutanoic acid
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-10(14,9(12)13)7-4-3-5-8(11)6-7/h3-6,14H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZPZJVHDVJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation, Hydrolysis, and Oxidation Sequence
One common approach to synthesize hydroxy acids structurally related to 2-(3-chlorophenyl)-2-hydroxybutanoic acid involves a three-step process:
Step A: Halogenation
Starting from a suitable butyric acid derivative, halogenation is performed using halogenating agents such as phosphorus oxychloride, thionyl chloride, or chlorine gas in organic solvents like dichloromethane or ethyl acetate. The reaction is typically carried out at low temperatures (0–5 °C) to control reactivity and avoid decomposition of reagents. This step introduces a halogen atom at the alpha position relative to the acid group, forming a halogenated intermediate.
Advantages: Mild conditions, good control over halogenation site, and relatively inexpensive reagents.
Example solvents: Dichloromethane, ethyl acetate, cyclohexane.
Temperature: ≤25 °C, preferably 0–5 °C.Step B: Hydrolysis
The halogenated intermediate undergoes hydrolysis in the presence of inorganic acids (e.g., hydrochloric acid, sulfuric acid) or bases (e.g., sodium hydroxide, potassium hydroxide) at moderate temperatures (30–80 °C). This converts the halogen substituent into a hydroxyl group, yielding the hydroxy acid intermediate.
Hydrolysis conditions: Acidic or alkaline medium, 30–80 °C.
Catalysts: Inorganic acids or bases as mentioned.Step C: Oxidation
The hydroxy intermediate is oxidized to the final hydroxy acid product using catalytic systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, often combined with ferric chloride, sodium nitrite, and crown ethers to enhance catalytic activity. Oxidants such as hydrogen peroxide, sodium hypochlorite, or even air/oxygen are employed under mild conditions (30 °C to reflux temperature) in solvents like benzene, toluene, or dichloromethane.
Catalyst system: TEMPO (3–5 wt%), ferric trichloride, sodium nitrite, crown ethers (e.g., 18-crown-6).
Oxidants: Hydrogen peroxide, sodium hypochlorite, air.
Temperature: 30 °C to reflux.
This method is advantageous for its mild reaction conditions, good yields, and high purity of the product due to minimal side reactions and waste generation. The use of air as an oxidant reduces cost and environmental impact.
| Step | Reaction Type | Reagents/Catalysts | Solvents | Temperature | Notes |
|---|---|---|---|---|---|
| A | Halogenation | Phosphorus oxychloride, thionyl chloride, chlorine gas | Dichloromethane, ethyl acetate | 0–5 °C | Low temp to avoid reagent decomposition |
| B | Hydrolysis | HCl, H2SO4, NaOH, KOH | Water or aqueous solution | 30–80 °C | Converts halogen to hydroxyl |
| C | Oxidation | TEMPO, FeCl3, NaNO2, crown ether | Benzene, toluene, DCM | 30 °C to reflux | Air or H2O2 as oxidant |
Biocatalytic Methods
Enzymatic Hydroxylation and Reduction
Biocatalysis offers a highly selective and environmentally friendly alternative for preparing chiral hydroxy acids such as this compound. Enzymes and microbial cells can catalyze regio- and enantioselective transformations under mild conditions, avoiding harsh chemicals and extreme temperatures.
- Microbial Reduction: Certain microbial strains (e.g., Rhizopus stolonifer, Pseudomonas putida) have been shown to reduce keto acid intermediates to their corresponding hydroxy acids with high enantiomeric excess (e.e.).
- Enzyme Catalysis: Ketoreductases and hydroxylases can be employed to introduce hydroxyl groups stereoselectively on the alpha-carbon of butyric acid derivatives bearing aromatic substituents such as 3-chlorophenyl groups.
- Cofactor Regeneration: Enzymatic reactions often require cofactors like NADH or NADPH, which can be regenerated in situ by glucose dehydrogenase or formate dehydrogenase systems, improving process economics.
| Biocatalytic Step | Enzyme/Microorganism | Substrate | Product | Yield & e.e. | Conditions |
|---|---|---|---|---|---|
| Reduction of keto acid | Ketoreductases (e.g., from Pseudomonas) | 3-chlorophenyl keto acid | This compound | >95% yield, >99% e.e. | Ambient temp, aqueous buffer |
| Hydroxylation | Hydroxylase enzymes | Aromatic butyric acid derivatives | Hydroxy acid | High selectivity | Mild, aqueous |
Biocatalytic routes provide superior stereochemical control, essential for pharmaceutical applications where enantiopurity is critical.
Comparative Analysis of Preparation Methods
| Aspect | Classical Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Reaction Conditions | Moderate to low temperature, organic solvents | Mild, aqueous, ambient temperature |
| Selectivity | Moderate to high, depends on conditions | Very high enantio- and regioselectivity |
| Environmental Impact | Use of halogenating agents, organic solvents | Green, minimal hazardous waste |
| Scalability | Well-established, industrially scalable | Increasingly scalable with enzyme engineering |
| Cost | Moderate, reagents and solvents costs | Potentially lower with immobilized enzymes and cofactor recycling |
| Purity | High with optimized conditions | Very high enantiomeric purity |
Summary of Research Findings
- The halogenation-hydrolysis-oxidation sequence is a robust and well-documented method for synthesizing hydroxy acids structurally similar to this compound, offering good yields and product purity under controlled conditions.
- The use of TEMPO-based catalytic oxidation with air as an oxidant minimizes waste and improves the sustainability of the process.
- Biocatalytic methods leveraging microbial and enzyme catalysis provide excellent stereoselectivity and operate under environmentally benign conditions, making them attractive for pharmaceutical intermediate synthesis.
- Advances in enzyme engineering and cofactor regeneration systems have enhanced the efficiency and economic viability of biocatalytic routes.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of 2-(3-Chlorophenyl)-2-oxobutanoic acid or 2-(3-Chlorophenyl)-2-carboxybutanoic acid.
Reduction: Formation of 2-(3-Chlorophenyl)-2-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-2-hydroxybutanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorophenyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(3-Chlorophenyl)propanoate
Molecular Formula : C₁₁H₁₃ClO₂
Key Features :
- Lacks the hydroxyl group and butanoic acid chain of the target compound, instead featuring an ethyl ester group.
- Synthesized via sulfuric acid-catalyzed esterification of 2-(3-chlorophenyl)propanoic acid in ethanol . Comparison:
- The absence of a hydroxyl group reduces hydrogen-bonding capacity, which may lower solubility in polar solvents relative to 2-(3-chlorophenyl)-2-hydroxybutanoic acid.
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
Molecular Formula: C₁₀H₆ClNO₂S Key Features:
- Contains a thiazole ring fused to the chlorophenyl group and a carboxylic acid substituent.
- Melting point: 206–207°C .
Comparison : - The thiazole ring introduces aromatic heterocyclic character, which may enhance thermal stability compared to the aliphatic hydroxybutanoic acid backbone.
- The absence of a hydroxyl group and shorter carbon chain could limit its utility in stereoselective synthesis compared to the target compound.
2-Arylidene-N-(3-Chlorophenyl)hydrazinecarbothioamides
General Structure : Arylidene-hydrazinyl-thiazoline derivatives with a 3-chlorophenyl substituent.
Key Features :
- Synthesized via condensation of hydrazinecarbothioamides with aromatic aldehydes, followed by reaction with brominated ketones .
Comparison :
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
- Synthetic Flexibility: The hydroxybutanoic acid structure offers chiral centers for asymmetric synthesis, whereas thiazole and hydrazine derivatives prioritize heterocyclic diversity .
- Property Trade-offs : Hydroxyl groups improve solubility but may reduce thermal stability, as seen in the higher melting point of the thiazole derivative .
- Biological Potential: Hydrazine-thiazoline compounds are more likely to exhibit bioactivity due to nitrogen/sulfur motifs, whereas the target compound’s applications remain unexplored in the provided evidence .
Biological Activity
2-(3-Chlorophenyl)-2-hydroxybutanoic acid, a compound with significant potential in pharmacology, has garnered attention due to its unique structural properties and biological activities. This article synthesizes existing research findings on the compound's biochemical properties, mechanisms of action, and therapeutic applications, while also highlighting relevant case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
The presence of a chlorophenyl group and a hydroxyl group suggests potential interactions with various biological targets, influencing enzyme activity and cellular processes.
Interaction with Enzymes
Research indicates that this compound may act as both an inhibitor and activator of specific enzymes involved in metabolic pathways. These interactions can significantly influence cellular metabolism and signaling pathways.
Cellular Effects
The compound has been shown to modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it can alter the activity of key signaling molecules, leading to changes in downstream signaling cascades.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound binds to specific biomolecules such as enzymes or receptors, modifying their conformation and activity. This interaction could lead to:
- Inhibition of Enzyme Activity : Potentially disrupting metabolic pathways.
- Activation of Receptors : Leading to enhanced signaling responses.
Biological Activity Overview
Research on the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various bacterial strains. For example, derivatives of phenylacetic acids have shown efficacy comparable to established antibiotics like vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses through specific biochemical pathways .
Table 1: Summary of Biological Activities
Case Study Analysis
A notable case study examined the effects of this compound on cultured human cells. The study found that at lower concentrations, the compound exhibited protective effects against oxidative stress, while higher concentrations led to cytotoxicity. This duality in response underscores the importance of dosage in therapeutic applications.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic use. Studies indicate that the compound undergoes extensive metabolism via cytochrome P450 enzymes, resulting in various metabolites that may also possess biological activity .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Half-life | Varies by dosage |
| Major Metabolites | Identified via LC-MS/MS |
Q & A
Basic Research Questions
Q. What are the key analytical methods for characterizing 2-(3-Chlorophenyl)-2-hydroxybutanoic acid, and how should data be interpreted?
- Methodological Answer :
- GC-MS Analysis : Use a Pegasus III TOF-MS system with a non-derivatized sample to detect molecular ions at m/z 214.65 (molecular weight). Fragmentation patterns should align with hydroxybutanoic acid derivatives, such as loss of H₂O (18 Da) and CO₂ (44 Da) .
- LC-MS/MS : Employ positive-ion mode with QTOF instrumentation. Predicted spectra show prominent ions at m/z 117.05 (base peak) and 214.65 (molecular ion). Validate using PubChem or HMDB reference data .
- NMR : Assign peaks using DEPT-135 for carbon types (e.g., δ 70–75 ppm for the hydroxyl-bearing carbon). Compare with analogs like (S)-2-hydroxy-3-methylbutanoic acid for stereochemical confirmation .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer :
- Oxidation Pathway : Start with 2-(3-chlorophenyl)-2-oxoacetaldehyde (CAS B8787626). Oxidize using K₂Cr₂O₇ in acidic conditions to yield the corresponding oxoacetic acid, followed by selective reduction with NaBH₄ to introduce the hydroxyl group .
- Enantioselective Synthesis : Use chiral catalysts (e.g., L-proline) in asymmetric aldol reactions, similar to methods for (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, to control stereochemistry .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Antimicrobial Testing : Use disk diffusion assays against E. coli and S. aureus at concentrations of 10–100 µg/mL. Compare zones of inhibition with positive controls like ampicillin .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include CL-316243 (a β3-adrenergic agonist with a 3-chlorophenyl moiety) as a structural analog for activity benchmarking .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in substitution reactions be resolved?
- Methodological Answer :
- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model the energy barriers for nucleophilic substitution at the chlorophenyl group. Compare with experimental kinetics (e.g., pseudo-first-order conditions with amines/thiols) .
- Isotopic Labeling : Introduce ¹⁸O or deuterium at the hydroxyl group to track retention or exchange during reactions, clarifying whether substitutions proceed via SN1 or SN2 pathways .
Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (85:15) mobile phase. Monitor resolution via UV at 254 nm .
- Enzymatic Resolution : Apply lipases (e.g., Candida antarctica) to selectively esterify the undesired enantiomer. For example, use vinyl acetate in tert-butyl methyl ether at 30°C .
Q. How do structural modifications at the hydroxybutanoic acid moiety affect biological target engagement?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with methyl or fluorine substitutions at the β-position (e.g., 2-fluoro-4-hydroxybenzaldehyde derivatives). Test binding affinity using SPR or ITC against targets like β3-adrenergic receptors .
- Molecular Docking : Use AutoDock Vina to simulate interactions with receptor binding pockets (e.g., PDB ID 7LJX). Prioritize modifications that enhance hydrogen bonding with residues like Ser165 or Tyr308 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
